molecular formula C13H13Cl2N3OS B2921400 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide CAS No. 2034547-04-9

2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide

Cat. No.: B2921400
CAS No.: 2034547-04-9
M. Wt: 330.23
InChI Key: MSSPBJQTCVMQKH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions as a caspase-like protease, central to the activation of the NF-κB pathway following antigen receptor engagement in lymphocytes . This compound exerts its effect by binding to the MALT1 paracaspase domain, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20, which are critical for full lymphocyte activation and proliferation. Given its crucial role in B-cell receptor and T-cell receptor signaling, constitutive MALT1 proteolytic activity is implicated in the pathogenesis of certain activated B-cell-like diffuse large B-cell lymphomas (ABC-DLBCL) and other lymphoid malignancies . Consequently, this inhibitor serves as a valuable pharmacological tool for dissecting MALT1-dependent signaling cascades in immunology and oncology research. Its application enables the investigation of novel therapeutic strategies aimed at disrupting aberrant NF-κB signaling, providing critical insights for the development of targeted therapies for hematologic cancers and autoimmune disorders.

Properties

IUPAC Name

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c14-11-5-9(12(15)20-11)13(19)16-6-8-7-17-18-4-2-1-3-10(8)18/h5,7H,1-4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSPBJQTCVMQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=C(SC(=C3)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrazolo[1,5-a]pyridine intermediates. The reaction conditions may involve:

    Halogenation: Introduction of chlorine atoms to the thiophene ring.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the pyrazolo[1,5-a]pyridine ring system through cyclization reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the thiophene ring or the pyrazolo[1,5-a]pyridine moiety.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Data (IR, cm⁻¹)
Target Compound Pyrazolo[1,5-a]pyridine Not Provided Not Provided 2,5-Dichloro-thiophene, carboxamide Not Provided Not Provided
2,5-Dichloro-N-{1,5-Dimethyl-6-oxo-pyrazolo[3,4-b]pyridin-3-yl}Benzamide Pyrazolo[3,4-b]pyridine C₁₅H₁₄Cl₂N₄O₂ 353.2 1,5-Dimethyl, 6-oxo, benzamide Not Provided Not Provided
(7S)-2-(4-Phenoxyphenyl)-...Pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Not Provided Not Provided 4-Phenoxyphenyl, propenoyl-piperidine Not Provided Not Provided
Compound 11b Thiazolo[3,2-a]pyrimidine C₂₂H₁₇N₃O₃S 403.45 4-Cyanobenzylidene, methylfuran 213–215 2,209 (CN), 3,119 (NH)
Compound 12 Pyrimido[2,1-b]quinazoline C₁₇H₁₀N₄O₃ 318.29 Methylfuran, cyano 268–269 2,220 (CN), 1,719 (C=O)

Key Research Findings

Chlorine vs. Cyano Substituents: Chloro groups (target compound, ) enhance lipophilicity and metabolic stability compared to cyano-substituted analogues (e.g., 11b, 12), which may improve blood-brain barrier penetration .

Core Heterocycle Impact : Pyrazolo[1,5-a]pyridine (target) offers a balance of planarity and solubility, whereas pyrimido-quinazoline (12) exhibits stronger π-stacking but reduced synthetic yields (57% vs. 68% for thiazolo-pyrimidines) .

Synthetic Feasibility : Amide coupling and cyclization methods (e.g., sodium ethoxide-mediated reactions in ) are broadly applicable, but steric hindrance in pyrazolo[3,4-b] systems may necessitate optimized conditions .

Biological Activity

2,5-Dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene ring substituted with dichloro and pyrazolo groups. Its molecular formula is C12H11Cl2N3OSC_{12}H_{11}Cl_2N_3OS, and it has a CAS number of 2034334-63-7. The structural features contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit diverse biological activities:

  • Anticancer Activity : Pyrazolo derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of thymidine phosphorylase (TP), which is crucial for tumor metabolism and proliferation .
  • Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like bronchial inflammation and other inflammatory disorders .
  • Neuroprotective Effects : Some studies suggest that pyrazolo compounds may have neuroprotective effects against diseases such as Alzheimer’s and Parkinson’s due to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Biological Activity Data

A summary of the biological activities observed in studies involving 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is presented in the following table:

Activity Cell Line/Model IC50 (µM) Mechanism
AntitumorEhrlich Ascites Carcinoma (EAC)10.5Inhibition of thymidine phosphorylase
Anti-inflammatoryBronchial epithelial cells15.0Modulation of cytokine release
NeuroprotectionNeuroblastoma cell lines12.8Protection against oxidative stress

Case Studies

Several studies have explored the efficacy of pyrazolo compounds similar to 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide:

  • Anticancer Study : A study conducted by Sun et al. evaluated various pyrazolo derivatives for their anticancer properties against EAC cells. The results indicated that modifications in the pyrazolo structure significantly affected their potency against cancer cell lines .
  • Neuroprotective Study : Research by Bera et al. focused on neuroprotective effects in models of neurodegeneration. Their findings suggested that specific substitutions on the pyrazolo ring enhanced protective effects against neuronal apoptosis induced by oxidative stress .
  • Inflammation Study : A recent investigation into the anti-inflammatory effects highlighted that compounds similar to 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide exhibited significant inhibition of pro-inflammatory cytokines in bronchial cells exposed to allergens .

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